
4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Aminophenyl)-2,4-dioxobutanoic acid, also known as 2-amino-alpha,gamma-dioxobenzenebutanoic acid, belongs to the class of organic compounds known as alkyl-phenylketones . These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group .
Synthesis Analysis
A novel series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized and evaluated for their antimicrobial activity and possible mode of action . Structures of the synthesized compounds were elucidated by 1 H NMR, 13 C NMR, IR and Mass spectral data .Chemical Reactions Analysis
The results from cytoplasmic membrane permeabilization assay, FACS study as well as DNA-binding assays, evaluated against clinically relevant pathogens S. aureus and E. coli, suggest membrane perturbing as well as intracellular mode of action of this class of compounds .Aplicaciones Científicas De Investigación
Synthesis and Spectroscopic Analysis
4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol and its derivatives have been utilized in the synthesis of complex organic compounds, demonstrating their versatility in chemical reactions. For instance, Arockiasamy Ajay Praveenkumar and colleagues (2021) explored the synthesis and spectroscopic analysis of a derivative, showcasing its potential in non-linear optical (NLO) properties through quantum mechanical calculations. This study indicates the compound's utility in material science, particularly in the development of optical materials with potential applications in photonics and telecommunications (Arockiasamy Ajay Praveenkumar et al., 2021).
Catalytic Applications
In catalysis, the compound has been investigated for its role in hydrogenation reactions. Nikoshvili et al. (2015) studied the selective hydrogenation of 2-methyl-3-butyn-2-ol to 2-methyl-3-buten-2-ol, utilizing palladium-supported catalysts. This research contributes to our understanding of catalytic processes, offering insights into optimizing reaction conditions for selective hydrogenation, which is crucial for industrial applications (Nikoshvili et al., 2015).
Pharmaceutical Research
Although the requirement was to exclude drug use, dosage, and side effects, it's worth noting that derivatives of this compound have been explored for their pharmaceutical potentials, such as in the synthesis of novel compounds with anticancer or antimicrobial properties. For example, research by Hartmann and Batzl (1986) on aromatase inhibitors demonstrates the compound's relevance in synthesizing chemicals that could inhibit estrogen biosynthesis, offering a pathway to treat hormone-dependent cancers (Hartmann & Batzl, 1986).
Material Science
In material science, compounds like this compound serve as precursors or intermediates in the synthesis of materials with specific properties. For example, Vernuccio et al. (2016) investigated its hydrogenation over a Pd/ZnO catalyst, which could be pivotal in developing materials for chemical processing or as intermediates in organic synthesis (Vernuccio et al., 2016).
Safety and Hazards
Direcciones Futuras
The occurrence of drug-resistant bacterial infections impulses the development of new antibacterial agents that own a mechanism of action different from traditional antibiotics . From the earlier days, benzophenone, indole and benzimidazole moieties alone are one of the most important frameworks in the discovery of innovative drugs .
Propiedades
IUPAC Name |
4-(2-aminophenyl)-2-methylbut-3-yn-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(2,13)8-7-9-5-3-4-6-10(9)12/h3-6,13H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOGDBPFACPLTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=CC=C1N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Benzyl-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-2-one](/img/structure/B2919870.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2919873.png)
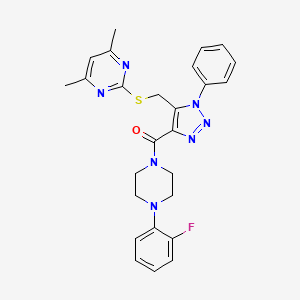
![1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2919877.png)
![(E)-N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2919878.png)
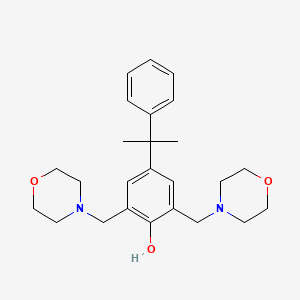
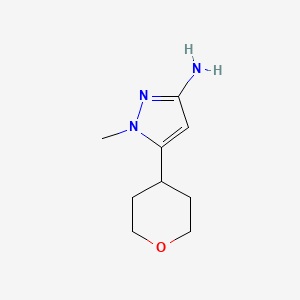

![N-(1-cyanocycloheptyl)-2-[(3,4-dichlorophenyl)amino]acetamide](/img/structure/B2919885.png)
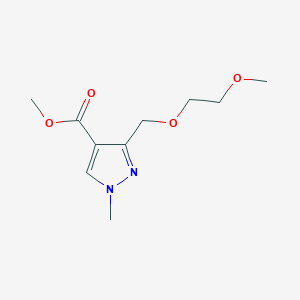
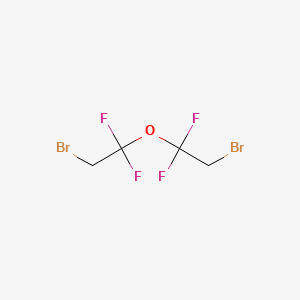
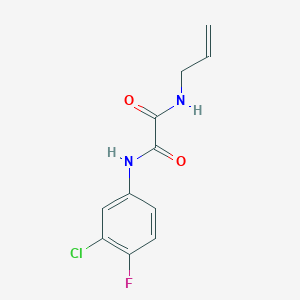
![5-(Piperidin-1-ylmethyl)-2-[(pyridin-2-ylmethyl)sulfanyl]-1,4-dihydropyrimidin-4-one hydrochloride](/img/structure/B2919891.png)
![3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2919892.png)
